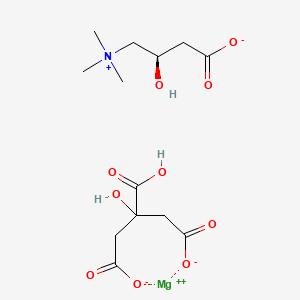

4-O-(2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl) salmeterol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-O-(2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl) salmeterol (or 4-O-salmeterol) is a novel small molecule with a wide range of potential applications in scientific research. 4-O-salmeterol is a highly potent agonist of the β2-adrenergic receptor, which is a key component of many physiological processes. It is also a highly selective β2-adrenergic receptor agonist, meaning that it has the ability to activate the receptor without activating other receptors in the body. This makes it an ideal tool for studying the role of β2-adrenergic receptors in various biological processes.

Scientific Research Applications

Pharmaceutical Quality Control

Salmeterol EP Impurity D is utilized in the quality control (QC) and quality assurance (QA) processes during the commercial production of Salmeterol and its related formulations . It serves as a reference standard to ensure the purity and consistency of pharmaceutical products.

Drug Development and Regulatory Compliance

This compound plays a crucial role in the development of new drug formulations. It is used in the identification of unknown impurities and the assessment of genotoxic potential, which is essential for regulatory filings such as Abbreviated New Drug Applications (ANDA) to the FDA .

Proteomics Research

In proteomics, Salmeterol EP Impurity D is a biochemical tool used to study protein expression and interaction. Its application in this field aids in understanding the complex biological processes at the molecular level .

Analytical Method Validation

The impurity is employed in the validation of analytical methods, such as chromatography and spectroscopy. This ensures that the methods used for analyzing pharmaceuticals are accurate and reliable .

Pharmacological Research

Researchers leverage this compound to explore its pharmacological properties, including its binding affinity and activity at various receptors, which could lead to the development of new therapeutic agents .

Toxicity Studies

Salmeterol EP Impurity D is used in toxicity studies to evaluate the safety profile of drug candidates. It helps in determining the toxicological risks associated with new pharmaceutical compounds .

properties

IUPAC Name |

4-[1-hydroxy-2-[2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenoxy]ethyl]-2-(hydroxymethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47NO7/c36-23-29-20-28(13-15-31(29)38)33(40)25-42-34-16-14-27(21-30(34)24-37)32(39)22-35-17-7-1-2-8-18-41-19-9-6-12-26-10-4-3-5-11-26/h3-5,10-11,13-16,20-21,32-33,35-40H,1-2,6-9,12,17-19,22-25H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRQOSRFSAZSAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)OCC(C3=CC(=C(C=C3)O)CO)O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-O-(2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl) salmeterol | |

CAS RN |

1391052-04-2 |

Source

|

| Record name | 4-O-(2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl) salmeterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-O-(2-HYDROXY-2-(4-HYDROXY-3-(HYDROXYMETHYL)PHENYL)ETHYL) SALMETEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446ID5759Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide](/img/structure/B589482.png)